(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 507472-21-1
VCID: VC4871164
InChI: InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)22(13-23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C(F)(F)F
Molecular Formula: C25H20F3NO4
Molecular Weight: 455.433

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid

CAS No.: 507472-21-1

Cat. No.: VC4871164

Molecular Formula: C25H20F3NO4

Molecular Weight: 455.433

* For research use only. Not for human or veterinary use.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid - 507472-21-1

Specification

CAS No. 507472-21-1
Molecular Formula C25H20F3NO4
Molecular Weight 455.433
IUPAC Name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)22(13-23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1
Standard InChI Key CUOIPSCYWJDJNE-QFIPXVFZSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fmoc-Phe(4-CF₃)-OH consists of an L-phenylalanine core substituted with a trifluoromethyl (-CF₃) group at the para position of the aromatic ring. The Fmoc group, a staple in modern peptide chemistry, protects the α-amino group during synthesis, enabling selective deprotection under basic conditions . The trifluoromethyl moiety introduces significant hydrophobicity and electron-withdrawing effects, altering the compound’s reactivity and interaction with biological systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₀F₃NO₄
Molar Mass455.43 g/mol
Density1.351±0.06 g/cm³ (Predicted)
Melting Point128–138°C
Boiling Point619.0±55.0°C (Predicted)
pKa3.65±0.10 (Predicted)
AppearancePale brown powder

The compound’s low pKa (3.65) reflects the electron-withdrawing influence of the -CF₃ group, enhancing acidity compared to unmodified phenylalanine . Its crystalline form remains stable under standard storage conditions (2–8°C), though prolonged exposure to moisture or elevated temperatures may degrade the Fmoc group .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Phe(4-CF₃)-OH is integral to SPPS due to its orthogonal protection strategy. The Fmoc group is selectively removed using piperidine, leaving other functional groups intact . This enables precise sequential assembly of peptide chains, particularly those requiring hydrophobic or fluorinated residues for enhanced binding affinity or metabolic stability .

Biopharmaceutical Relevance

The -CF₃ group’s hydrophobicity improves peptide membrane permeability, a critical factor in drug candidates targeting intracellular pathways . For example, fluorinated peptides incorporating this residue exhibit prolonged half-lives in vivo due to reduced enzymatic degradation and increased serum protein binding .

Related Fluorinated Amino Acid Derivatives

Comparison with Trifluoromethoxy Analogues

A structurally related compound, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS 320727-89-7), replaces the -CF₃ group with a -OCF₃ substituent . This modification reduces hydrophobicity but enhances resistance to oxidative metabolism, illustrating the tunability of fluorinated residues for specific applications .

Table 2: Comparative Properties of Fluorinated Phenylalanine Derivatives

CompoundSubstituentMolecular WeightHydrophobicity (LogP)
Fmoc-Phe(4-CF₃)-OH-CF₃455.43 g/mol5.2 (Predicted)
Fmoc-Phe(4-OCF₃)-OH -OCF₃471.4 g/mol4.8 (Predicted)
QuantityPrice (USD)
1 g$75.00
5 g$350.00

Bulk purchases may require direct inquiry due to variable production costs and regulatory compliance .

Future Directions and Research Opportunities

Recent advances in fluorinated peptide therapeutics highlight the potential of Fmoc-Phe(4-CF₃)-OH in targeting protein-protein interactions and enzyme active sites. Ongoing studies explore its incorporation into antimicrobial peptides and protease inhibitors, leveraging the -CF₃ group’s ability to modulate binding kinetics . Additionally, computational modeling of its electronic effects could streamline the design of next-generation fluorinated biomolecules.

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